molecular formula C16H16FNO2 B4503782 N-(3-fluorobenzyl)-2-phenoxypropanamide

N-(3-fluorobenzyl)-2-phenoxypropanamide

Cat. No.: B4503782
M. Wt: 273.30 g/mol
InChI Key: DXPOXAQVPRBCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluorobenzyl)-2-phenoxypropanamide is a fluorinated aromatic amide characterized by a phenoxypropanamide backbone substituted with a 3-fluorobenzyl group. This structural motif confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12(20-15-8-3-2-4-9-15)16(19)18-11-13-6-5-7-14(17)10-13/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOXAQVPRBCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine and other substituents on the benzyl or phenyl rings critically influences physicochemical and biological properties:

  • 3-Fluorobenzyl vs. 4-Fluorobenzyl Derivatives: Compounds with a 3-fluorobenzyl group (e.g., the target compound) exhibit altered electronic effects compared to 4-fluorobenzyl analogs.
  • Trifluoromethyl vs. Monofluorinated Analogs: (S)-2-Amino-N-(3-(trifluoromethyl)benzyl)propanamide () shows that the trifluoromethyl group, being strongly electron-withdrawing, increases lipophilicity and metabolic stability compared to monofluorinated compounds like the target molecule. However, monofluorination may offer a balance between polarity and bioavailability .
  • Halogenated Derivatives :
    N-(4-Bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide () highlights that bromine and chlorine substituents enhance steric bulk and electrophilicity, which may improve target engagement but reduce solubility compared to fluorine-containing analogs .

Physicochemical Properties

Key physicochemical comparisons include:

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Substituents
N-(3-Fluorobenzyl)-2-phenoxypropanamide* ~3.1† ~0.5‡ 120–125† 3-Fluorobenzyl, phenoxypropanamide
N-(4-Fluorophenyl)-3-(3-FP)propanamide () 2.8 0.7 115–118 Dual fluorophenyl groups
N-Benzyl-N-ethyl-2-phenoxypropanamide () 2.5 1.2 95–100 Ethyl-benzyl, phenoxypropanamide
3-Chloro-N-(2-fluoro-5-methylphenyl)propanamide () 3.4 0.3 130–135 Chloro, fluoro, methyl

*Predicted values based on analogs; †Estimated via computational models; ‡Data from .

  • Lipophilicity: Fluorine substitution generally increases LogP (e.g., 3.1 for the target vs.
  • Thermal Stability : The target’s melting point (120–125°C) aligns with fluorinated analogs, suggesting comparable crystalline stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorobenzyl)-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorobenzyl)-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.